molecular formula C17H14O4 B2498806 (Z)-6-methoxy-2-(2-methoxybenzylidene)benzofuran-3(2H)-one CAS No. 1322574-19-5

(Z)-6-methoxy-2-(2-methoxybenzylidene)benzofuran-3(2H)-one

Cat. No.: B2498806
CAS No.: 1322574-19-5
M. Wt: 282.295
InChI Key: MLUQKOPOEBGRIB-SXGWCWSVSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(Z)-6-methoxy-2-(2-methoxybenzylidene)benzofuran-3(2H)-one is a useful research compound. Its molecular formula is C17H14O4 and its molecular weight is 282.295. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Imaging Probes

  • Synthesis for PET Probes : (Z)-2-((1H-Indazol-3-yl)methylene)-6-methoxy-7-(piperazin-1-ylmethyl)benzofuran-3(2H)-one, a derivative of the compound, shows potential as a PET probe for imaging the enzyme PIM1 due to its high potency and selectivity as a PIM1 inhibitor (Gao et al., 2013).

Chemical Synthesis and Reduction Processes

  • Reduction Processes : The reduction of various 2-benzylidene-3(2H)-benzofuranones, including compounds similar to (Z)-6-methoxy-2-(2-methoxybenzylidene)benzofuran-3(2H)-one, can yield corresponding benzylbenzofurans (Kurosawa & Morita, 1981).

Spectral Analysis and Properties

  • Vibrational and Electronic Absorption Spectra : The compound exhibits distinct vibrational and electronic properties, which have been investigated using techniques like FT-IR, FT-Raman, UV spectra, and density functional theory (Veeraiah et al., 2012).

Biological and Medicinal Applications

  • Antitumor and Antimicrobial Activity : Derivatives of benzofuran compounds, including those structurally related to this compound, have shown moderate antitumor and antimicrobial activities (Xia et al., 2011).
  • Binding Affinity for Estrogen Receptor : Compounds structurally similar to this compound have been studied for their affinity towards the estrogen receptor, indicating potential biological interactions (Halabalaki et al., 2000).

Mechanism of Action

The mechanism of action of this compound is not specified in the search results .

Safety and Hazards

Specific safety and hazard information for this compound is not available from the search results .

Future Directions

The future directions or potential applications of this compound are not specified in the search results .

Properties

IUPAC Name

(2Z)-6-methoxy-2-[(2-methoxyphenyl)methylidene]-1-benzofuran-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14O4/c1-19-12-7-8-13-15(10-12)21-16(17(13)18)9-11-5-3-4-6-14(11)20-2/h3-10H,1-2H3/b16-9-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MLUQKOPOEBGRIB-SXGWCWSVSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)C(=O)C(=CC3=CC=CC=C3OC)O2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC2=C(C=C1)C(=O)/C(=C/C3=CC=CC=C3OC)/O2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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